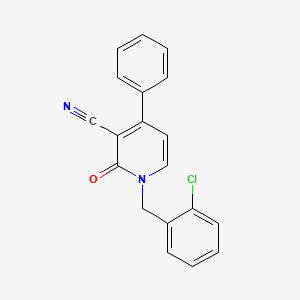

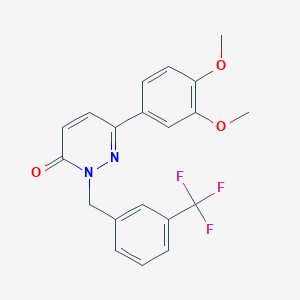

![molecular formula C18H11BrN2OS2 B2923426 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 476211-62-8](/img/structure/B2923426.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a thiazole, a bromothiophene, and a naphthalene group . These functional groups suggest that this compound may have interesting chemical and physical properties, and potential applications in various fields such as pharmaceuticals and materials science .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via cross-coupling reactions such as the Suzuki reaction . This involves the reaction of an aryl or vinyl boronic acid with a halogenated compound in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a naphthalene group suggests that the compound may have a planar region, while the bromothiophene and thiazole groups could add complexity to the structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom in the bromothiophene group could potentially be replaced via nucleophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a naphthalene group suggests that the compound may be hydrophobic. The bromothiophene and thiazole groups could potentially contribute to the compound’s polarity .科学的研究の応用

Pharmaceutical Research: Antimicrobial Agents

This compound has a structure that suggests potential use as an antimicrobial agent. The presence of a thiophene ring, which is known for its antibacterial properties, could make it a candidate for developing new antibiotics. The bromine substituent may also enhance these properties, as halogenated molecules often exhibit increased biological activity .

Organic Synthesis: Suzuki Cross-Coupling Reactions

The bromine atom in the compound makes it a potential candidate for use in Suzuki cross-coupling reactions. This type of reaction is widely used in organic chemistry to create carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Material Science: Polymer Stabilizers

Compounds containing naphthalene rings are often used in material science, particularly in the stabilization of polymers. The naphthalene moiety can impart rigidity and thermal stability to polymers, making this compound potentially useful in the development of new polymer materials .

Computational Chemistry: Density Functional Theory (DFT) Studies

The compound’s intricate structure makes it an interesting subject for DFT studies to predict its reactivity and interaction with other molecules. Such studies can provide insights into the electronic properties and potential energy surfaces, which are crucial for understanding its behavior in various chemical reactions .

Coordination Chemistry: Ligand for Metal Complexes

The compound could act as a ligand in coordination chemistry due to the presence of multiple potential donor atoms, such as nitrogen and sulfur. Metal complexes involving such ligands are important in catalysis and have applications in industrial processes .

Biochemistry: Enzyme Inhibition

Given the compound’s structural complexity, it may interact with biological macromolecules such as enzymes. It could serve as a lead compound for the design of enzyme inhibitors, which are valuable tools in both biochemical research and drug development .

Cancer Research: Anticancer Activity

The structural motifs present in the compound, like the naphthalene ring and the brominated thiophene, are often found in molecules with anticancer activity. This suggests that it could be explored for its potential use in cancer treatment, either as a therapeutic agent or as a diagnostic tool .

Analytical Chemistry: Chromophoric Agent

The compound’s structure indicates that it could absorb light in the visible or UV range, making it potentially useful as a chromophoric agent in analytical chemistry. It could be used in the development of new assays or analytical methods based on its light-absorbing properties .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

The potential applications and future directions for this compound would depend on its properties and reactivity. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

特性

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS2/c19-16-9-8-15(24-16)14-10-23-18(20-14)21-17(22)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAKNXQNIMQBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

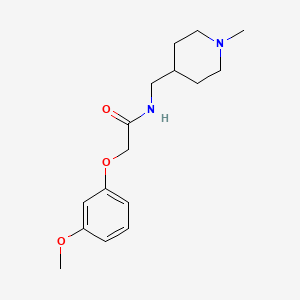

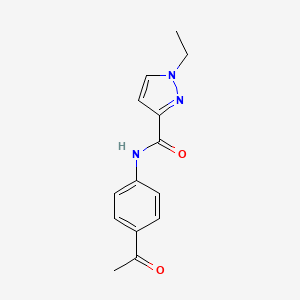

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2923349.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/no-structure.png)

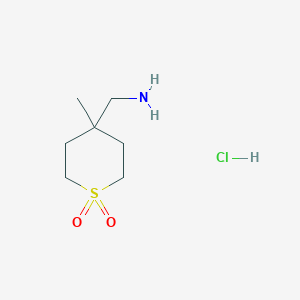

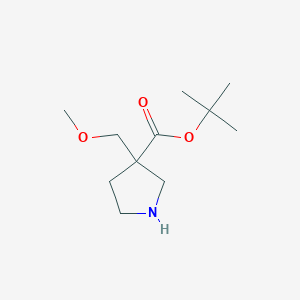

![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)

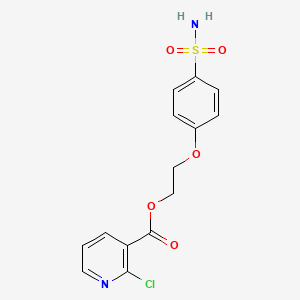

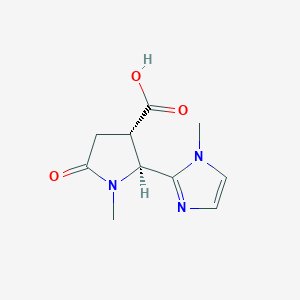

![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)